N-Myristoyl-L-serine sodium salt
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Description
N-Myristoyl-L-serine sodium salt is a chemical compound with the molecular formula C17H32NNaO4 and a molecular weight of 337.43 . It is also known by other synonyms such as n-(1-oxotetradecyl)-l-serine monosodium salt, n-tetradecanoyl-serine mono sodium salt, and N-Myristoyl-L-Serine Sodium . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of N-Myristoyl-L-serine sodium salt involves a process known as N-myristoylation. This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme responsible for this process is N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . NMT catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal amino acid of the target protein, resulting in the fatty acid being amide-bonded to the α-amino group of the amino acid .Molecular Structure Analysis
The molecular structure of N-Myristoyl-L-serine sodium salt is represented by the formula C17H32NNaO4 . Unfortunately, the specific details about the molecular structure such as bond lengths and angles are not available in the retrieved sources.Chemical Reactions Analysis
N-myristoylation is a chemical reaction that involves the attachment of a 14-carbon fatty acid, myristate, to the N-terminal glycine of proteins . This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT) and occurs co-translationally . The attachment of the myristoyl group increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .Mechanism of Action
The mechanism of action of N-Myristoyl-L-serine sodium salt is primarily based on the process of N-myristoylation. The attachment of a myristoyl group to proteins increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners . This process is crucial for various biological functions, including signal transduction, cellular localization, and oncogenesis .
Future Directions
N-myristoylation, the process involved in the synthesis of N-Myristoyl-L-serine sodium salt, has been recognized as a significant protein modification in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Future research could focus on further understanding the role of myristoylation in these processes and its potential applications in translational medicine .
properties
IUPAC Name |
sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLUQZODYWBPR-RSAXXLAASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Myristoyl-L-serine sodium salt |
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